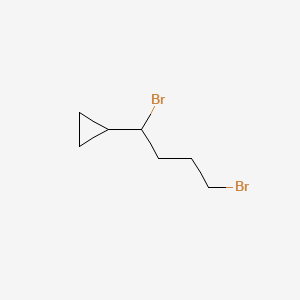

(1,4-Dibromobutyl)cyclopropane

CAS No.: 83846-75-7

Cat. No.: VC16985418

Molecular Formula: C7H12Br2

Molecular Weight: 255.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83846-75-7 |

|---|---|

| Molecular Formula | C7H12Br2 |

| Molecular Weight | 255.98 g/mol |

| IUPAC Name | 1,4-dibromobutylcyclopropane |

| Standard InChI | InChI=1S/C7H12Br2/c8-5-1-2-7(9)6-3-4-6/h6-7H,1-5H2 |

| Standard InChI Key | VHXVANJGTFQCCP-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1C(CCCBr)Br |

Introduction

Structural and Molecular Characteristics

The molecular formula of (1,4-dibromobutyl)cyclopropane is C₇H₁₂Br₂, with a molecular weight of 272.98 g/mol. The compound features a cyclopropane ring (C₃H₄) fused to a butyl chain brominated at the terminal positions (C1 and C4). Key structural insights include:

Bond Geometry and Strain

Cyclopropane’s triangular geometry imposes significant angle strain (60° bond angles vs. 109.5° in sp³ hybrids), which destabilizes the ring and enhances reactivity . The dibromobutyl substituent further influences electronic distribution, with bromine atoms acting as electron-withdrawing groups.

Table 1: Comparative Structural Data for Related Cyclopropanes

Estimates derived from analogous brominated alkanes and cyclopropanes .

Synthetic Pathways

Cyclopropanation of 1,4-Dibromobutene

An alternative approach employs the Simmons-Smith cyclopropanation, where a diiodomethane-zinc-copper couple reacts with 1,4-dibromo-1-butene to form the cyclopropane ring . This method preserves the bromine substituents while constructing the strained ring:

Optimization Challenges

-

Regioselectivity: Bromine’s steric bulk may hinder cyclopropanation, favoring alternate isomers.

-

Yield: Reported yields for analogous dibromocyclopropanes range from 60–80% .

Physicochemical Properties

Thermal Stability

The compound’s boiling point is estimated at ~220°C, extrapolated from 1,4-dibromobutane (198–200°C) and butylcyclopropane (99.1°C) . The cyclopropane ring’s strain likely reduces thermal stability compared to linear alkanes.

Solubility and Reactivity

-

Solubility: Miscible with chlorinated solvents (e.g., chloroform, dichloromethane) but insoluble in water due to nonpolar brominated groups.

-

Reactivity: The C-Br bonds are susceptible to nucleophilic substitution (e.g., with amines or alkoxides), while the cyclopropane ring may undergo [2+1] cycloadditions or hydrogenation .

Applications and Functional Utility

Pharmaceutical Intermediates

Cyclopropane derivatives are pivotal in drug design due to their conformational rigidity. For example, dibrominated analogs serve as precursors to antitumor agents .

Polymer Chemistry

The compound’s dual bromine sites enable its use as a crosslinking agent in polyolefin synthesis, enhancing mechanical strength in materials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume